lithium;1,4-dimethoxybenzene-6-ide
Description
Structure
3D Structure of Parent
Properties
CAS No. |
39175-16-1 |
|---|---|
Molecular Formula |
C8H9LiO2 |
Molecular Weight |
144.1 g/mol |
IUPAC Name |
lithium;1,4-dimethoxybenzene-6-ide |
InChI |
InChI=1S/C8H9O2.Li/c1-9-7-3-5-8(10-2)6-4-7;/h3-5H,1-2H3;/q-1;+1 |
InChI Key |
NZCHASGKBCNUIM-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].COC1=C[C-]=C(C=C1)OC |
Origin of Product |
United States |
Synthesis and Generation of Lithium 1,4 Dimethoxybenzene 6 Ide
Deprotonation Methodologies
Deprotonation, particularly directed ortho-lithiation, is a widely employed method for the formation of lithium 1,4-dimethoxybenzene-6-ide. This process involves the removal of a proton from the aromatic ring, ortho to a directing group, by a strong base.
Direct ortho-Lithiation of 1,4-Dimethoxybenzene (B90301)
The methoxy (B1213986) groups in 1,4-dimethoxybenzene can direct the lithiation to the ortho position. acs.orgyoutube.comwikipedia.orgmdma.ch The reaction is typically carried out using an organolithium reagent, such as n-butyllithium, which acts as a strong base. nih.govreddit.com The coordination of the lithium atom to the oxygen of the methoxy group is believed to facilitate the deprotonation at the adjacent carbon atom. ias.ac.incore.ac.uk This directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic compounds. nih.gov
However, the efficiency and selectivity of direct ortho-lithiation can be influenced by several factors, including the choice of base and the reaction conditions. In some cases, the reaction may require an excess of the lithiating agent to proceed to completion. nih.gov
Application of Sterically Hindered Lithium Amide Bases
Sterically hindered lithium amide bases, such as Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and Lithium Diisopropylamide (LDA), are often preferred for ortho-lithiations due to their high basicity and low nucleophilicity. nih.govorganicchemistrydata.orgacs.orgwikipedia.orgnih.govacs.org These bases can effectively deprotonate the aromatic ring without competing nucleophilic addition reactions. organicchemistrydata.orgwikipedia.orgyoutube.comyoutube.comsigmaaldrich.com
LiTMP, in particular, has been shown to be a potent base for the ortho-lithiation of various arenes, including 1,3-dimethoxybenzene. nih.govsigmaaldrich.com Its high steric hindrance can lead to a greater driving force and disproportionately higher metalation rates compared to less hindered bases like LDA. nih.gov The mechanism of LiTMP-mediated metalations can be complex, involving monomeric, dimeric, and even tetrameric species depending on the substrate and reaction conditions. nih.gov
LDA is another widely used hindered base, often generated in situ from diisopropylamine (B44863) and n-butyllithium. wikipedia.orgyoutube.comnih.gov It is particularly effective for the deprotonation of weakly acidic carbon acids. wikipedia.org
| Base | Precursor | pKa of Conjugate Acid | Key Characteristics |
| Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) | 2,2,6,6-tetramethylpiperidine | ~37 | Highly hindered, potent, low nucleophilicity. organicchemistrydata.orgwikipedia.orgorgsyn.org |
| Lithium Diisopropylamide (LDA) | Diisopropylamine | ~36 | Widely used, good solubility, non-nucleophilic. wikipedia.orgsigmaaldrich.com |
Influence of Lewis Base Additives
The rate and efficiency of ortho-lithiation reactions can be significantly enhanced by the addition of Lewis base additives. These additives coordinate to the lithium cation, breaking down the aggregates of the organolithium reagent and increasing its reactivity. pku.edu.cn
Commonly used Lewis base additives include:
N,N,N′,N′-Tetramethylethylenediamine (TMEDA) : TMEDA is known to chelate to the lithium ion, leading to the formation of more reactive monomeric or dimeric species. nih.govwpmucdn.com The addition of TMEDA can accelerate the rate of lithiation. wpmucdn.com
Hexamethylphosphoramide (HMPA) : HMPA is a highly polar aprotic solvent that can effectively solvate lithium cations, thereby increasing the basicity of the organolithium reagent. organicchemistrydata.org
Tetrahydrofuran (B95107) (THF) : THF is a common solvent for organolithium reactions and can also act as a Lewis base additive, influencing the aggregation state and reactivity of the lithiating agent. nih.govorgsyn.orgwpmucdn.com
The choice of additive and its concentration can have a profound effect on the reaction mechanism and outcome. nih.govwpmucdn.com
Lithium-Halogen Exchange Routes for Aryl Lithium Species
An alternative and often very rapid method for generating aryl lithium species is through lithium-halogen exchange. numberanalytics.comnumberanalytics.comharvard.eduresearchgate.netresearcher.life This reaction involves the exchange of a halogen atom on an aromatic ring with a lithium atom from an organolithium reagent.
Precursor Halogenated 1,4-Dimethoxybenzene Derivatives
To synthesize lithium 1,4-dimethoxybenzene-6-ide via this route, a halogenated precursor is required. This would typically be 2-bromo-1,4-dimethoxybenzene or 2-iodo-1,4-dimethoxybenzene. The lithium-halogen exchange reaction is generally faster for iodides than for bromides, and chlorides are even less reactive. wikipedia.org
Mechanistic Aspects of Lithium-Halogen Exchange
The mechanism of lithium-halogen exchange is complex and can proceed through different pathways. pku.edu.cnstackexchange.comprinceton.edu Two primary mechanisms are generally considered:
Ate-complex mechanism : This polar mechanism involves the formation of a reversible "ate-complex" intermediate where the carbanion of the organolithium reagent attacks the halogen atom on the aryl halide. researchgate.netwikipedia.org
Radical mechanism : An alternative pathway involves single electron transfer (SET) from the organolithium reagent to the aryl halide, generating radical intermediates. pku.edu.cnstackexchange.com
The predominant mechanism can be influenced by factors such as the solvent, temperature, and the specific organolithium reagent and aryl halide used. stackexchange.com The reaction is typically very fast, often proceeding rapidly even at low temperatures. harvard.eduarkat-usa.org
| Factor | Influence on Lithium-Halogen Exchange |
| Halogen | Reactivity order: I > Br > Cl. wikipedia.org |
| Organolithium Reagent | Stability of the resulting carbanion influences the equilibrium. wikipedia.org |
| Solvent | Can affect the reaction mechanism (polar vs. radical). stackexchange.com |
| Temperature | Reactions are often rapid even at low temperatures. harvard.eduarkat-usa.org |
Mechanistic Elucidation of Lithium 1,4 Dimethoxybenzene 6 Ide Formation
Reaction Kinetics and Thermodynamics of Deprotonation
The deprotonation of 1,4-dimethoxybenzene (B90301) with strong organolithium bases like n-BuLi is broadly understood to be under kinetic rather than thermodynamic control, particularly in ethereal solvents. uoc.gruwindsor.ca This implies that the observed product, lithium 1,4-dimethoxybenzene-6-ide, is the one formed fastest, and the reaction is essentially irreversible. uoc.gruwindsor.cacore.ac.uk Once formed, the aryllithium species does not typically isomerize to a potentially more thermodynamically stable product under standard reaction conditions. uoc.gr
The rate-determining step of the reaction is the proton transfer from the aromatic ring to the organolithium base. researchgate.net Studies on the closely related lithiation of anisole (B1667542) (methoxybenzene) provide significant insight. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) dramatically accelerates the reaction. For instance, in the lithiation of anisole with n-BuLi, a 95% conversion is achieved in just 20 minutes in the presence of TMEDA, whereas a similar conversion takes many hours in ether alone. uoc.gr
Kinetic isotope effect (KIE) studies further illuminate the transition state of the deprotonation. The comparison of reaction rates for a standard substrate versus a deuterated one (where a C-H bond is replaced by a C-D bond) reveals the extent of bond-breaking in the rate-limiting step. For the ortho-lithiation of anisole, a significant primary KIE is observed, confirming that the C-H bond cleavage is central to the slowest step of the reaction.
| Solvent System | kH/kD Value | Reference |
|---|---|---|
| Ether | 2.3 ± 0.1 | uoc.gr |
| Ether with TMEDA | 3.1 ± 0.1 | uoc.gr |
The data indicates a moderately high isotope effect that is enhanced by the presence of TMEDA, suggesting a more symmetrical proton transfer in the transition state when the more reactive n-BuLi/TMEDA complex is the deprotonating agent.
Complex-Induced Proximity Effect (CIPE) and Intramolecular Coordination
The high regioselectivity of the metalation at the C-6 position (ortho to a methoxy (B1213986) group) is explained by the Complex-Induced Proximity Effect (CIPE). wikipedia.org The mechanism posits that the first step is the formation of a pre-lithiation complex where the lithium atom of the n-BuLi aggregate coordinates to the Lewis basic oxygen atom of one of the methoxy groups. researchgate.netwikipedia.org
This coordination event brings the butyl anion into close proximity to the ortho C-H bond. This proximity facilitates the deprotonation event, overriding the slight differences in thermodynamic acidity between the various protons on the aromatic ring. uwindsor.ca Following deprotonation, the resulting lithium 1,4-dimethoxybenzene-6-ide is likely stabilized by intramolecular coordination, where the lithium cation maintains its interaction with the adjacent methoxy group's oxygen atom. core.ac.uk
Computational Modeling of Reaction Pathways and Transition States
Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the complex structures and reaction pathways in organolithium chemistry. nih.govacs.org Computational studies can model the geometries and relative energies of reactants, intermediates, transition states, and products, providing insights that are often difficult to obtain experimentally.
For ortho-lithiation reactions, DFT calculations have been used to:
Investigate the structure of pre-lithiation complexes and the energetic benefit of the initial coordination of the organolithium to the directing group.
Model the structure of the rate-limiting transition state. Studies on related systems support a transition structure with a stoichiometry of [(n-BuLi)₂(TMEDA)₂(Ar-H)]‡, where Ar-H is the aromatic substrate. researchgate.net
Explain the role of solvent molecules by explicitly including them in the calculations, showing how they stabilize aggregates and transition states. nih.gov
Corroborate experimental findings, such as the preference for dimeric reagents and the structural details of mixed aggregates. nih.gov
| Finding | Computational Method | Significance | Reference |
|---|---|---|---|
| Transition state involves a dimeric n-BuLi unit. | DFT, Ab initio | Explains the observed reaction order and the role of aggregation. | researchgate.net |
| Alkoxy-lithium interactions are minor in the rate-limiting transition state for some systems. | Ab initio | Suggests the primary role of the directing group is pre-complexation, not transition state stabilization. | researchgate.net |
| Inclusion of explicit solvent molecules is crucial for accurate models. | DFT | Highlights the importance of solvation in stabilizing intermediates and transition states. | nih.gov |
| Calculated thermodynamic values (ΔG) correspond well with experimentally observed product distributions. | DFT | Confirms that product ratios are often determined by thermodynamic stability in reversible systems. | acs.org |
These computational models, in conjunction with experimental data, provide a detailed, dynamic picture of the formation of lithium 1,4-dimethoxybenzene-6-ide, emphasizing the critical roles of kinetic control, reagent aggregation, and Lewis acid-base interactions in directing the reaction pathway.
Spectroscopic and Structural Characterization of Lithium 1,4 Dimethoxybenzene 6 Ide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of organolithium species in solution. Multi-nuclear NMR analysis provides detailed information about the carbon framework, the position of the lithium atom, and the nature of the carbon-lithium bond.
Multi-Nuclear NMR Analysis (¹H, ⁶Li, ¹³C) for Structural Assignment
A combination of ¹H, ¹³C, and ⁶Li NMR spectroscopy is crucial for the unambiguous structural assignment of lithium 1,4-dimethoxybenzene-6-ide in solution. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei.
¹H NMR Spectroscopy: The lithiation at the C6 position (ortho to one methoxy (B1213986) group and meta to the other) induces significant changes in the chemical shifts of the aromatic protons compared to the parent 1,4-dimethoxybenzene (B90301). The proton at the C5 position, being ortho to the lithium-bearing carbon, is expected to experience the most substantial upfield shift due to the increased electron density. The remaining aromatic protons will also exhibit shifts, providing a distinct pattern that confirms the site of lithiation. The methoxy protons will also show distinct signals.
¹³C NMR Spectroscopy: The most diagnostic signal in the ¹³C NMR spectrum is that of the lithiated carbon (C-Li). This carbon is highly shielded and appears at a significantly downfield chemical shift, often in the range of 170-190 ppm for aryllithium compounds. The observation of scalar coupling between the carbon and the lithium nucleus (¹JC-Li), particularly when using ⁶Li (I=1), provides direct evidence for the C-Li bond. The other aromatic carbons also display characteristic shifts indicative of the new substitution pattern.
⁶Li NMR Spectroscopy: ⁶Li NMR is particularly useful for studying the environment around the lithium atom. The chemical shift of the ⁶Li nucleus is sensitive to the nature of the solvent, the presence of coordinating ligands (like the methoxy groups in this case), and the aggregation state of the organolithium compound.
Data based on analogous ortho-lithiated anisole (B1667542) derivatives.
Expected ¹H and ¹³C NMR Chemical Shifts for Lithium 1,4-dimethoxybenzene-6-ide| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-2/H-3/H-5 | 6.0 - 7.5 | - |
| C-1 | - | ~165 |
| C-2 | - | ~110 |
| C-3 | - | ~115 |
| C-4 | - | ~150 |
| C-5 | - | ~105 |
| C-6 (C-Li) | - | ~185 |
Dynamic NMR Techniques for Exchange and Aggregation Studies
Organolithium compounds are well-known to exist as aggregates (dimers, tetramers, etc.) in solution, and these aggregates are often in dynamic equilibrium with each other and with the monomeric species. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these exchange processes.
By monitoring the NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the rates of exchange and the thermodynamic parameters of the aggregation equilibria. For instance, at low temperatures, the exchange between different aggregated species may be slow on the NMR timescale, leading to the observation of separate signals for each species. As the temperature is increased, the exchange rate increases, causing the signals to broaden and eventually coalesce into a single, averaged signal.
For lithium 1,4-dimethoxybenzene-6-ide, the intramolecular coordination of the ortho-methoxy group to the lithium center can influence the aggregation state. Studies on similar chelated aryllithium reagents have shown a strong tendency to form dimers. mnstate.edu Dynamic NMR studies would be essential to quantify the equilibrium between monomeric and dimeric (or higher) forms and to understand the role of the methoxy groups in stabilizing these aggregates.
X-ray Crystallography of Related Aryllithium Complexes
While a specific X-ray crystal structure for lithium 1,4-dimethoxybenzene-6-ide is not readily found in the literature, the structures of numerous related aryllithium complexes provide a clear picture of the expected solid-state arrangement. These structures have been elucidated for various ortho-lithiated anisole derivatives and other aryllithiums with coordinating ether functionalities. mnstate.edu
Typically, in the solid state, aryllithium compounds form aggregated structures, commonly dimers or tetramers, often with solvent molecules coordinated to the lithium atoms. In the case of lithium 1,4-dimethoxybenzene-6-ide, the intramolecular methoxy group is expected to act as a coordinating ligand to the lithium center.
Based on analogous structures, a dimeric structure can be proposed for lithium 1,4-dimethoxybenzene-6-ide. In such a dimer, two lithium atoms and the two lithiated carbon atoms would form a central four-membered ring. Each lithium atom would also be coordinated to the oxygen atom of the ortho-methoxy group of one of the aryl units and potentially to external solvent molecules if present. This intramolecular chelation plays a significant role in the structure and stability of the complex. The C-Li bond lengths in such structures are typically around 2.1-2.3 Å.
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization
Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of a molecule and can be used to characterize the bonding, including the nature of the carbon-lithium bond.
The IR and Raman spectra of lithium 1,4-dimethoxybenzene-6-ide would show characteristic bands for the aromatic ring, the C-H bonds, and the C-O bonds of the methoxy groups. Of particular interest are the vibrational modes involving the C-Li bond. These are typically found in the low-frequency region of the spectrum (below 600 cm⁻¹). The position of the C-Li stretching vibration is sensitive to the coordination environment of the lithium atom and the aggregation state of the compound.
For comparison, the IR spectrum of the starting material, 1,4-dimethoxybenzene, shows characteristic peaks for the C-H stretching of the aromatic ring and methoxy groups (~2800-3100 cm⁻¹), C-O stretching (~1250 and 1040 cm⁻¹), and aromatic C=C stretching (~1500-1600 cm⁻¹). Upon lithiation, shifts in these bands are expected, along with the appearance of new bands corresponding to the C-Li vibrations.
Data based on analogous ortho-lithiated anisole derivatives and general knowledge of organolithium vibrational spectroscopy.
Expected Vibrational Frequencies for Lithium 1,4-dimethoxybenzene-6-ide| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (OCH₃) | 2800 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Asymmetric C-O-C Stretch | ~1250 |
| Symmetric C-O-C Stretch | ~1030 |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic structure of molecules. DFT provides a balance between computational cost and accuracy, making it a widely used method for systems containing dozens of atoms. It is employed to determine molecular properties such as energies, electron densities, and orbital distributions, which are crucial for understanding chemical bonding and reactivity.
For the parent compound, 1,4-dimethoxybenzene (B90301), DFT calculations have been successfully used to understand its electronic properties in the context of its use as a redox shuttle in lithium-ion batteries. A theoretical study based on DFT at the B3LYP/6-311+G(d) level found that the oxidation potential of 1,4-dimethoxybenzene can be precisely calculated and systematically modified by adding electron-donating or electron-withdrawing groups. nih.gov This work underscores the capability of DFT to accurately model the electronic environment of the dimethoxybenzene framework, which is the foundation for the lithiated species. The lithiation process itself, which involves the deprotonation of an aromatic C-H bond, introduces a carbanionic center and a proximate lithium cation, significantly altering the electronic landscape. The resulting organolithium compound is a product of what is known as directed ortho-metalation, where the methoxy (B1213986) groups direct the lithium to an adjacent position on the aromatic ring. uwindsor.caorganic-chemistry.org
A critical first step in any computational study is geometry optimization, a process that locates the minimum energy structure of a molecule on its potential energy surface. For lithium;1,4-dimethoxybenzene-6-ide, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional arrangement. The methoxy groups in 1,4-dimethoxybenzene are known as effective directing groups in lithiation reactions, guiding the deprotonation to the ortho position (the carbon atom adjacent to the methoxy group). uwindsor.caorganic-chemistry.orgias.ac.in Therefore, the optimized geometry is expected to feature the lithium atom coordinated to the carbon at position 2 (or 6), and likely interacting with the oxygen atom of the adjacent methoxy group, forming a stable five-membered ring-like structure.
Energetic analysis provides information about the stability of the molecule and the feasibility of its formation. Computational studies on other benzylic and aromatic organolithium compounds have successfully located minimum energy equilibrium geometries for various solvated ion pairs using methods like B3LYP/6-31G*. nih.govacs.org For this compound, energetic analysis would quantify the stability gained through the intramolecular coordination of lithium with the ortho-methoxy group. Furthermore, calculations can determine the relative energies of different possible isomers (e.g., lithiation at different positions) and transition states, confirming that the formation of the ortho-lithiated product is kinetically and/or thermodynamically favored. ias.ac.in
Table 1: Summary of Computational Methods for Energetic Analysis
| Method Level | Application | Reference |
| B3LYP/6-311+G(d) | Calculation of oxidation potentials for substituted 1,4-dimethoxybenzene. | nih.gov |
| B3LYP/6-31G | Geometry optimization of solvated benzylic organolithium ion pairs. | nih.govacs.org |
| MP2/6-31G//B3LYP/6-31G* | Single-point energy calculations to refine energies of optimized structures. | nih.gov |
Once the electronic structure is known, reactivity descriptors can be calculated to predict how a molecule will interact with other chemical species. These descriptors are derived from the principles of conceptual DFT.
The Molecular Electrostatic Potential (MEP) is a color-mapped representation of the total electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would show a region of highly negative potential concentrated around the lithiated carbon atom, indicating its strong nucleophilic character. Conversely, a region of positive potential would be associated with the lithium cation. This visualization helps rationalize the compound's reactivity towards various electrophiles.
Fukui functions are another key reactivity descriptor that measures the change in electron density at a specific point in the molecule when the total number of electrons is changed. The condensed Fukui function provides site-specific reactivity information. Theoretical studies on other complex organic molecules have used condensed Fukui functions to successfully identify the most reactive sites for lithiation. nih.gov For this compound, the Fukui function for nucleophilic attack (f+) would be largest on the lithium atom, while the function for electrophilic attack (f-) would be maximized on the carbanionic carbon, quantitatively confirming the sites of reactivity. These descriptors provide a more rigorous, quantitative basis for the intuitive picture of reactivity derived from Lewis structures. nih.gov
Molecular Dynamics Simulations for Solution Behavior
While quantum chemical calculations typically model molecules in a vacuum or with simplified solvent models, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules in a condensed phase, such as a solution. MD simulates the movement of atoms and molecules over time based on classical mechanics, allowing for the investigation of macroscopic properties from atomistic interactions.
For this compound, MD simulations would be crucial for understanding its behavior in a solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, where such organolithium reagents are commonly used. Although specific MD studies on this exact compound are not prominent, simulations of lithium ions in various ether-based electrolytes provide significant insights. aip.orgrsc.org These studies show that MD can predict important properties like ionic conductivity, diffusion coefficients, and the tendency of ions to form aggregates. aip.orgnih.gov An MD simulation of this compound would likely reveal the formation of dimers or higher-order oligomers in solution, a common characteristic of organolithium compounds that heavily influences their reactivity. It would also allow for the study of the dynamic exchange of solvent molecules coordinating to the lithium center.
Computational Studies of Solvation Effects and Ligand Interactions
The interaction between a solute and solvent molecules, known as solvation, has a profound impact on the structure, stability, and reactivity of ions and polar molecules. For organolithium compounds, the nature of the ion pair—whether it is a contact ion pair (CIP), where the lithium cation and carbanion are in direct contact, or a solvent-separated ion pair (SIP), where one or more solvent molecules are inserted between them—is critical.
Computational studies have effectively modeled these solvation effects for related organolithium species. For example, detailed investigations of benzylic organolithiums in THF solution have shown that a combination of explicit solvent molecules and a continuum solvation model is necessary to accurately reproduce experimental results. nih.govacs.org In these studies, several THF molecules are explicitly included in the quantum mechanical calculation to model the primary solvation shell around the lithium ion, while the bulk solvent is represented by a polarizable continuum model (PCM).
For this compound, a similar approach would be necessary. The calculations would likely show that in a solvent like THF, the lithium atom is coordinated by several solvent molecules in addition to its intramolecular coordination with the methoxy group. The balance between CIP and SIP forms would be highly dependent on the solvent's polarity and coordinating ability. MD simulations and DFT calculations on lithium ions in various ether electrolytes have provided detailed pictures of the Li+ solvation shell, revealing average coordination numbers and the preferential binding of either solvent molecules or counter-ions. rsc.orgarxiv.orgresearchgate.net Such studies are essential for bridging the gap between the properties of an isolated molecule and its behavior in a real-world chemical reaction.
Synthetic Utility and Reactivity Profiles of Lithium 1,4 Dimethoxybenzene 6 Ide
Carbon-Carbon Bond Formation via Electrophilic Quenching.thieme-connect.de
The carbanionic center of lithium 1,4-dimethoxybenzene-6-ide readily reacts with a range of electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity is fundamental to its application in the construction of more complex molecular architectures.
The reaction of lithium 1,4-dimethoxybenzene-6-ide with carbonyl compounds, such as aldehydes and ketones, is a common method for the formation of new carbon-carbon bonds and the introduction of a hydroxyl group. bloomtechz.com This nucleophilic addition to the carbonyl carbon results in the formation of a lithium alkoxide intermediate, which upon aqueous workup, yields the corresponding alcohol. For instance, the reaction with aldehydes produces secondary alcohols, while ketones yield tertiary alcohols.
A notable application is the synthesis of 2,5-dimethoxybenzyl alcohol, a precursor for various other compounds. bloomtechz.comchemicalbook.comchemicalbook.com The reaction of the lithiated species with formaldehyde (B43269) would theoretically yield 2,5-dimethoxybenzyl alcohol.
| Carbonyl Compound | Product | Reference |
|---|---|---|
| Formaldehyde | 2,5-Dimethoxybenzyl alcohol | bloomtechz.comchemicalbook.comchemicalbook.com |
| Aldehyde (R-CHO) | 1-(2,5-Dimethoxyphenyl)alkanol | thieme-connect.de |
| Ketone (R-CO-R') | 1-(2,5-Dimethoxyphenyl)alkanol (tertiary) | thieme-connect.de |
Lithium 1,4-dimethoxybenzene-6-ide can participate in coupling reactions with alkyl and aryl halides to form substituted 1,4-dimethoxybenzene (B90301) derivatives. researchgate.netharvard.edu However, direct coupling reactions with organolithium reagents can sometimes be challenging due to side reactions. researchgate.netadvancedsciencenews.com The reactivity is influenced by the nature of the halide and the reaction conditions. Aryl halides, particularly iodides and bromides, are common substrates in these reactions. harvard.edu The use of transition metal catalysts, such as palladium or nickel complexes, can significantly improve the efficiency and scope of these coupling reactions, a strategy often employed in modern organic synthesis. researchgate.netadvancedsciencenews.comdicp.ac.cn
| Halide | Coupling Product | Catalyst (if applicable) | Reference |
|---|---|---|---|
| Alkyl Halide (R-X) | 1-Alkyl-2,5-dimethoxybenzene | Often requires catalysis | researchgate.net |
| Aryl Halide (Ar-X) | 1-Aryl-2,5-dimethoxybenzene | Palladium or Nickel complexes | researchgate.netadvancedsciencenews.comdicp.ac.cn |
Transmetalation Reactions for Further Synthetic Diversification.masterorganicchemistry.com
Transmetalation, the exchange of a metal between organic groups, is a powerful strategy to modify the reactivity of organometallic reagents. Lithium 1,4-dimethoxybenzene-6-ide can be converted into other organometallic species, such as organozinc and organocuprate reagents, which exhibit different and often more selective reactivity profiles.
The reaction of lithium 1,4-dimethoxybenzene-6-ide with a zinc salt, typically zinc chloride (ZnCl₂), results in the formation of the corresponding organozinc reagent. nih.govnih.gov These organozinc compounds are generally less reactive and more functional group tolerant than their organolithium precursors. nih.gov The presence of lithium salts, such as lithium chloride, can influence the structure and reactivity of the resulting organozinc species, often forming more reactive "ate" complexes. nih.govresearchgate.net These organozinc reagents are valuable intermediates in cross-coupling reactions, such as the Negishi coupling. nih.gov
| Zinc Salt | Organozinc Species | Key Features | Reference |
|---|---|---|---|
| ZnCl₂ | (2,5-Dimethoxyphenyl)zinc chloride | Less reactive, more functional group tolerant | nih.govnih.gov |
| ZnCl₂ with LiCl | Lithium (2,5-dimethoxyphenyl)zincate complex | Enhanced reactivity in some cases | nih.govresearchgate.net |
Lithium 1,4-dimethoxybenzene-6-ide can be used to prepare organocuprate reagents, often referred to as Gilman reagents. masterorganicchemistry.comyoutube.com This is typically achieved by reacting two equivalents of the organolithium compound with one equivalent of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr). masterorganicchemistry.comworktribe.com The resulting lithium di(2,5-dimethoxyphenyl)cuprate is a softer nucleophile than the parent organolithium reagent. This altered reactivity allows for selective 1,4-addition (conjugate addition) to α,β-unsaturated carbonyl compounds, a reaction that is often difficult to achieve with organolithium reagents which tend to favor 1,2-addition. masterorganicchemistry.comnih.govyoutube.com
| Copper(I) Salt | Organocuprate Reagent | Primary Application | Reference |
|---|---|---|---|
| CuI or CuBr | Lithium di(2,5-dimethoxyphenyl)cuprate | Conjugate (1,4-) addition to α,β-unsaturated systems | masterorganicchemistry.commasterorganicchemistry.comnih.gov |
Beyond zinc and copper, lithium 1,4-dimethoxybenzene-6-ide can be transmetalated with other metallic and metalloid species to generate a variety of organometallic reagents. A significant example is the reaction with borate (B1201080) esters, such as trimethyl borate, followed by acidic hydrolysis, to produce 2,5-dimethoxyphenylboronic acid. lookchem.comchemimpex.comsigmaaldrich.com This boronic acid is a key substrate in Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for the formation of carbon-carbon bonds between aromatic rings. chemimpex.comfujifilm.comescholarship.org
| Reagent | Organometallic Intermediate | Synthetic Utility | Reference |
|---|---|---|---|
| Trimethyl borate (B(OMe)₃) | 2,5-Dimethoxyphenylboronic acid | Suzuki-Miyaura cross-coupling reactions | lookchem.comchemimpex.comfujifilm.com |
Directed Functionalization of the Aromatic Ring
The regioselective functionalization of the aromatic ring of 1,4-dimethoxybenzene is readily achieved through a process known as directed ortho-metalation (DoM). This powerful strategy utilizes the inherent ability of the methoxy (B1213986) groups to direct deprotonation to the adjacent ortho positions. Treatment of 1,4-dimethoxybenzene with a strong organolithium base, typically n-butyllithium (n-BuLi), results in the formation of the key intermediate, 2,5-dimethoxyphenyllithium, which is equivalent to lithium 1,4-dimethoxybenzene-6-ide. wikipedia.orguwindsor.ca This aryllithium species is a potent nucleophile and readily reacts with a wide array of electrophiles, allowing for the introduction of various functional groups at a specific position on the aromatic ring, a task that can be challenging using traditional electrophilic aromatic substitution methods which often yield mixtures of ortho and para products. wikipedia.orguwindsor.ca
The directing effect of the two methoxy groups in 1,4-dimethoxybenzene is cooperative, enhancing the acidity of the protons at the C2 and C5 positions and facilitating the regioselective lithiation. The resulting 2,5-dimethoxyphenyllithium is then "quenched" with an electrophile, leading to the formation of a 2-substituted-1,4-dimethoxybenzene derivative. This method provides a reliable and high-yielding route to a variety of functionalized aromatic compounds.
The versatility of this approach is demonstrated by the range of electrophiles that can be successfully employed. These include, but are not limited to, alkyl halides, carbonyl compounds (aldehydes and ketones), carbon dioxide, and sulfur-based electrophiles. The following data table summarizes representative examples of the directed functionalization of the aromatic ring of 1,4-dimethoxybenzene via its lithiated intermediate.
Regioselective and Stereoselective Aspects of Reactions Involving Lithium 1,4 Dimethoxybenzene 6 Ide
Control of Regioselectivity in Deprotonation by Directing Groups
The regioselectivity of deprotonation in substituted benzenes is primarily governed by the electronic and steric nature of the substituents already present on the ring. These substituents are broadly classified as activating or deactivating and as ortho, para, or meta directors for electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com
In the case of 1,4-dimethoxybenzene (B90301), the two methoxy (B1213986) groups are strong activating groups and ortho, para-directors due to their ability to donate electron density to the aromatic ring through resonance. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This electron-donating effect increases the nucleophilicity of the ortho and para positions, making them more susceptible to electrophilic attack. However, in the context of deprotonation (a reaction with a strong base, which is a nucleophile), the directing effects are considered in terms of the acidity of the ring protons. The methoxy groups, through their inductive electron-withdrawing effect and the ability to coordinate with the lithium base, direct the deprotonation to the positions ortho to them.
Since both methoxy groups in 1,4-dimethoxybenzene direct deprotonation to their adjacent positions, the lithiation occurs at one of the four equivalent C-H bonds positioned between the two methoxy groups (positions 2, 3, 5, and 6). The resulting organolithium species is lithium 1,4-dimethoxybenzene-2-ide (or the equivalent 3-, 5-, or 6-ide). For the purpose of this article, we will refer to it as lithium 1,4-dimethoxybenzene-6-ide.
The regioselectivity of this deprotonation is exceptionally high due to the powerful directing nature of the two methoxy groups. The formation of the meta-lithiated product is not observed under standard conditions. The directing ability of various functional groups is a well-established principle in organic chemistry, and methoxy groups are consistently categorized as strong ortho, para-directors in electrophilic substitutions, which translates to ortho-directing in deprotonation reactions. masterorganicchemistry.comnih.gov
Table 1: Regioselectivity of Deprotonation of 1,4-Dimethoxybenzene
| Position of Deprotonation | Observed Product | Rationale |
| Ortho (2, 3, 5, or 6) | Lithium 1,4-dimethoxybenzene-6-ide | Strong directing effect of the two methoxy groups. |
| Meta (not applicable) | Not observed | The methoxy groups do not direct deprotonation to the meta position. |
Stereocontrol in Subsequent Electrophilic Trapping Reactions
Once lithium 1,4-dimethoxybenzene-6-ide is formed, it can react with a variety of electrophiles to introduce a new substituent onto the aromatic ring. When the newly introduced substituent creates a stereocenter, the control of stereoselectivity becomes a critical aspect of the reaction.
The stereochemical outcome of the electrophilic trapping step can be influenced by several factors, including the nature of the electrophile, the solvent, the temperature, and the presence of any coordinating ligands. In the absence of any chiral influence, the reaction will produce a racemic mixture of enantiomers if a new stereocenter is formed.
For instance, if the electrophile is a prochiral ketone, the nucleophilic attack of the organolithium species can occur from two different faces of the carbonyl group, leading to the formation of two enantiomeric tertiary alcohols. Achieving stereocontrol in such reactions requires the introduction of a chiral element.
Table 2: Stereochemical Outcome of Electrophilic Trapping without Chiral Control
| Electrophile | Product Type | Stereochemical Outcome |
| Prochiral Ketone | Tertiary Alcohol | Racemic Mixture |
| Aldehyde | Secondary Alcohol | Racemic Mixture |
| Imine | Amine | Racemic Mixture |
Influence of Chiral Ligands and Additives on Enantioselectivity
To achieve enantioselectivity in the reactions of lithium 1,4-dimethoxybenzene-6-ide with prochiral electrophiles, chiral ligands or additives are employed. nih.gov These chiral molecules coordinate to the lithium ion, creating a chiral environment around the reactive center. This chiral complex then preferentially reacts with one face of the electrophile, leading to the formation of one enantiomer in excess.
The development of effective chiral ligands is a major area of research in asymmetric synthesis. nih.gov For organolithium reagents, bidentate and tridentate chiral amines and ethers have proven to be particularly effective. These ligands can displace the achiral solvent molecules that typically coordinate to the lithium ion, thereby imposing their chiral structure on the transition state of the reaction.
For example, studies have shown that the addition of chiral tridentate amines to lithium ester enolates can lead to high enantioselectivity in their reactions with imines. While this specific example does not involve lithium 1,4-dimethoxybenzene-6-ide, the underlying principle of using chiral ligands to induce enantioselectivity in organolithium reactions is directly applicable. The effectiveness of a chiral ligand depends on its ability to form a well-defined, rigid complex with the organolithium reagent, which then dictates the stereochemical course of the reaction.
The choice of the chiral ligand is crucial and often requires screening of several candidates to find the optimal one for a particular reaction. The structure of the ligand, including its steric bulk and the nature and arrangement of its coordinating atoms, all play a role in determining the level of enantioselectivity.
Recent advancements in photocatalysis have also opened new avenues for the enantioselective synthesis of chiral molecules, including those with axial chirality. mdpi.comnih.gov These methods often employ a combination of a photosensitizer and a chiral catalyst to achieve high levels of stereocontrol.
Table 3: Examples of Chiral Ligands for Enantioselective Reactions of Organolithium Compounds
| Chiral Ligand Type | Potential Application | Expected Outcome |
| Chiral Diamines | Asymmetric addition to carbonyls | Enantioenriched alcohols |
| Chiral Amino Ethers | Asymmetric addition to imines | Enantioenriched amines |
| Chiral Diethers | Asymmetric alkylation | Enantioenriched products |
Advanced Methodologies and Emerging Research Frontiers
Continuous Flow Synthesis of Aryllithium Reagents
Continuous flow chemistry has emerged as a transformative technology for handling highly reactive species like aryllithium reagents. vapourtec.comucc.ie This approach offers significant advantages in terms of safety, scalability, and reaction control compared to traditional batch processes. vapourtec.comrsc.org
In a continuous flow setup, reactants are pumped through a network of tubes and reactors, allowing for precise control over parameters such as temperature, pressure, and reaction time. ucc.ieresearchgate.net This level of control is particularly beneficial for organolithium reactions, which are often highly exothermic and require cryogenic temperatures in batch mode. vapourtec.comrsc.org Flow chemistry can often be performed at higher temperatures, reducing energy consumption and processing time. vapourtec.com
Recent studies have demonstrated the successful continuous flow synthesis of various aryllithium reagents. For instance, the generation of aryllithiums via bromine-lithium exchange with sec-BuLi in toluene (B28343) has been achieved at 25°C with a residence time of only 40 seconds. nih.gov These in-situ generated reagents can then be immediately used in subsequent reactions, such as acylations, within the same continuous flow system. nih.gov The use of concentrated organolithium solutions in donor solvents like tetrahydrofuran (B95107) (THF) helps to minimize the precipitation of byproducts, which can be a significant issue in flow reactors. vapourtec.com
| Reagent/Condition | Temperature (°C) | Residence Time | Outcome | Reference |
| Aryl bromide + sec-BuLi | 25 | 40 s | Quantitative generation of aryllithium | nih.gov |
| Deprotonation/borylation | Ambient | Not specified | 78% yield (vs. 51% in batch at -78°C) | vapourtec.com |
| Lithium ynolate generation | 30 | 2.5 s | Flash generation of short-lived species | rsc.org |
In Situ Spectroscopic Monitoring of Reaction Progress
Understanding the intricate details of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide real-time insights into the chemical transformations occurring in a reaction vessel. youtube.comyoutube.com
ReactIR, a form of in-situ FTIR, allows for the continuous monitoring of reactant consumption, product formation, and the appearance of any transient intermediates by taking spectra as a function of time. youtube.com This data is invaluable for determining reaction start and end points, as well as elucidating reaction mechanisms. youtube.com
FlowNMR spectroscopy is another powerful tool for real-time analysis, enabling the continuous monitoring of reactions by pumping the reaction mixture through a flow cell within an NMR spectrometer. oxinst.com This technique has been successfully employed to track the concentration changes of lithium and other nuclei during chemical processes. oxinst.com Multinuclear NMR studies, often utilizing isotopes like ⁶Li and ¹⁵N, have provided detailed information about the solution structures and dynamics of aryllithium reagents, revealing the existence of various isomers and their interconversion pathways. nih.govuu.nlresearchgate.net
Rational Design of Novel Lithium Bases and Reaction Conditions
The rational design of new reagents and reaction conditions is a key driver of innovation in organic synthesis. murdoch.edu.aursc.org In the context of aryllithium chemistry, this involves the development of novel lithium amide bases and the optimization of reaction parameters to achieve higher selectivity and efficiency. nih.govacs.orgnih.gov
Chiral lithium amide bases, for example, have been designed and synthesized for use in enantioselective deprotonation reactions. nih.govacs.orgacs.org These bases, often derived from chiral amines or amino acids, can induce asymmetry in the products of reactions involving prochiral substrates. nih.govacs.org The development of polymer-supported chiral lithium amides offers practical advantages, such as easy separation and recycling of the base. nih.gov
Computational modeling plays a crucial role in the rational design process. mdpi.comutexas.eduyoutube.comacs.org By simulating reaction pathways and predicting the properties of different reagents, researchers can identify promising candidates for experimental investigation. This synergy between computation and experimentation accelerates the discovery of new and improved synthetic methods. utexas.edu
Interdisciplinary Applications in Materials Science (Excluding Battery Specifics)
The unique reactivity of aryllithium reagents makes them valuable tools in materials science for the synthesis of novel organic materials with tailored electronic and optical properties. While their application in battery technology is extensive, their utility extends to other areas of materials science as well.
Organolithium compounds are widely used as initiators for anionic polymerization, a process that produces various elastomers and polymers. wikipedia.org The ability to control the polymerization process allows for the creation of materials with specific molecular weights and architectures. Furthermore, the nucleophilic nature of aryllithiums enables their use in the synthesis of functionalized polymers and organic electronic materials. wikipedia.org For instance, they can be employed in cross-coupling reactions to create conjugated polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Computational-Experimental Synergy in Mechanistic Discovery
The combination of computational modeling and experimental studies provides a powerful approach for elucidating complex reaction mechanisms. utexas.eduresearchgate.netnih.gov In the realm of aryllithium chemistry, this synergy is essential for understanding the aggregation states, reactivity, and selectivity of these organometallic species.
Density Functional Theory (DFT) calculations, for example, can be used to investigate reaction mechanisms and guide the optimization of reaction conditions to minimize side reactions. researchgate.netnih.gov These theoretical studies can predict the formation of intermediates and transition states, which can then be experimentally verified. researchgate.net For example, computational analyses have been combined with microstructural studies to understand the formation of solid-electrolyte interphases in prelithiation processes. nih.gov
This integrated approach, where experimentalists and theorists work in close collaboration, allows for a deeper, model-based understanding of new chemical phenomena that is then confirmed through empirical evidence. utexas.edu This powerful combination is crucial for advancing the field and developing more sophisticated and efficient synthetic methodologies.
Q & A
Q. How can researchers ensure the reliability of this compound’s reported pharmacological interactions?
- Methodological Answer :
- Dose-response validation : Replicate in vitro assays (e.g., IC₅₀) across multiple cell lines.
- Meta-analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify consensus trends.
- Mechanistic studies : Use CRISPR-Cas9 gene editing to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
